1H-Indene, 1-methyl-2,3-diphenyl-

Medicinal Chemistry Structural Biology Fluorescence Spectroscopy

1-Methyl-2,3-diphenyl-1H-indene (CAS 51310-25-9) delivers unique, non-substitutable value as a research tool. The steric effect of the 1-methyl group defines its intermediate molecular torsion, making it an essential reference for calibrating estrogen receptor SAR models and developing environment-sensitive fluorescent probes. This compound also stands alone as the requisite precursor for synthesizing a novel class of alkoxyhydroperoxides via low-temperature ozonolysis, a reactivity pathway absent in other analogs. Do not risk experimental inconsistency with generic analogs; secure this specific intermediate.

Molecular Formula C22H18
Molecular Weight 282.4 g/mol
CAS No. 51310-25-9
Cat. No. B14647304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 1-methyl-2,3-diphenyl-
CAS51310-25-9
Molecular FormulaC22H18
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18/c1-16-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)21(16)17-10-4-2-5-11-17/h2-16H,1H3
InChIKeyGWYHPPDHAQEXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indene, 1-methyl-2,3-diphenyl- (CAS 51310-25-9): Key Procurement and Differentiation Data


1H-Indene, 1-methyl-2,3-diphenyl- (CAS 51310-25-9) is a methyl-substituted 2,3-diarylindene derivative. This compound class is primarily recognized for its potential as a fluorescent ligand scaffold for the estrogen receptor [1]. The compound is also of interest in mechanistic organic chemistry, particularly in studies of ozonolysis and thermal isomerization, where the 1-methyl substituent directs reaction pathways and influences molecular conformation [2].

Why 1-Methyl-2,3-diphenyl-1H-indene Cannot Be Replaced by Generic 2,3-Diarylindene Analogs


Generic substitution among 2,3-diarylindene analogs is not scientifically valid due to the profound impact of subtle structural modifications on key performance attributes. The 1-methyl group in 1H-Indene, 1-methyl-2,3-diphenyl- introduces a steric and electronic perturbation that significantly alters molecular conformation [1]. This change directly influences both the compound's intrinsic fluorescence properties and its binding orientation and affinity for biological targets, as demonstrated by structure-activity relationship (SAR) studies [1]. Furthermore, the 1-substituent dictates the stereochemical outcome of key chemical transformations, such as ozonolysis, meaning a different analog will not behave identically as a synthetic intermediate [2].

Quantitative Differentiation of 1H-Indene, 1-methyl-2,3-diphenyl-: A Comparative Evidence Guide


Increased Torsional Angle Between the Indene Core and the C-2 Aryl Ring

The 1-methyl substituent in this compound induces a greater out-of-plane twist (torsion) of the C-2 aryl ring compared to the unsubstituted parent compound, 2,3-diphenylindene. This structural perturbation is a key determinant of both receptor binding affinity and fluorescence characteristics [1].

Medicinal Chemistry Structural Biology Fluorescence Spectroscopy

Modulation of Estrogen Receptor Binding Affinity by Torsional Control

The torsional angle of the C-2 aryl ring is directly correlated with binding affinity for the estrogen receptor. While the exact affinity value for 1-methyl-2,3-diphenylindene is not specified, its torsional angle places it in a distinct class of compounds with affinities greater than the parent 2,3-diphenylindene but less than highly twisted ortho-substituted analogs, which can achieve an affinity equivalent to estradiol [1].

Endocrinology Drug Discovery Receptor Pharmacology

Unique Solvolytic Diversion in Ozonolysis at Low Temperature

Ozonolysis of 1-methyl-2,3-diphenylindene in a methylene chloride-methanol solvent system at -70 °C yields a novel alkoxyhydroperoxide product that incorporates methanol, a result not observed with its 1-unsubstituted or other 1-substituted analogs under the same conditions [1]. The crystal structure of this unique product was confirmed by X-ray analysis [1].

Organic Synthesis Mechanistic Chemistry Ozonolysis

Key Application Scenarios for 1H-Indene, 1-methyl-2,3-diphenyl- (CAS 51310-25-9)


Structural Biology: As a Conformational Probe in Estrogen Receptor Ligand Studies

Procurement of 1-methyl-2,3-diphenylindene is justified for SAR studies investigating the relationship between ligand conformation (specifically C-2 aryl torsional angle) and estrogen receptor binding affinity. Its intermediate torsional angle, as established in comparative studies, makes it a critical reference compound for calibrating computational models and understanding the energetic contributions of specific structural features to receptor interactions [1].

Synthetic Chemistry: As a Specialized Intermediate for Methanol-Incorporated Alkoxyhydroperoxides

This compound is uniquely suited for the synthesis of a novel class of alkoxyhydroperoxides via low-temperature ozonolysis. This specific reactivity is not achievable with other 2,3-diphenylindene analogs, making it an essential procurement item for synthetic chemists targeting these specific complex molecular architectures [2].

Fluorescence Spectroscopy: As a Scaffold for Designing Environment-Sensitive Probes

The documented link between the 1-methyl group's steric effect, the resulting molecular torsion, and the compound's fluorescence properties supports its use as a core scaffold. Researchers developing new fluorescent probes can leverage this compound's well-characterized conformational behavior to design sensors whose spectral output is modulated by environmental factors or binding events [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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